1,3-Benzenedimethanol

概述

描述

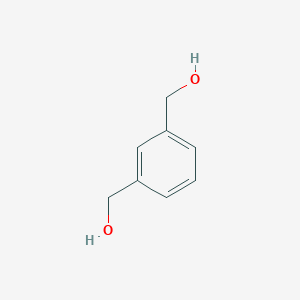

1,3-Benzenedimethanol (CAS: 626-18-6), also known as m-xylene-α,α′-diol, is an aromatic diol with the molecular formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol . Structurally, it features two hydroxymethyl (–CH₂OH) groups attached to the benzene ring at the 1- and 3-positions. This compound is a white crystalline solid with a melting point of 56–60°C and is soluble in polar solvents such as water, ethanol, and acetone .

This compound serves as a versatile building block in organic synthesis, particularly in pharmaceuticals (e.g., salbutamol derivatives) , polymer chemistry (e.g., poly(silylether)s) , and catalysis (e.g., esterification reactions) . Its reactivity is influenced by the spatial arrangement of its hydroxyl groups, which distinguishes it from its isomers, 1,2- and 1,4-benzenedimethanol.

准备方法

Reduction of 1,3-Benzenedicarboxylic Acid and Derivatives

The reduction of 1,3-benzenedicarboxylic acid (isophthalic acid) or its esters represents a cornerstone method for synthesizing 1,3-benzenedimethanol. This approach leverages strong reducing agents to convert carboxyl groups into hydroxymethyl moieties.

Borane-Tetrahydrofuran (BH₃-THF) Mediated Reduction

In a protocol adapted from nitro-substituted analogs, 1,3-benzenedicarboxylic acid undergoes reduction using BH₃-THF in anhydrous tetrahydrofuran (THF) under inert conditions . The reaction proceeds via sequential borane coordination to carboxyl oxygens, followed by hydride transfer to yield primary alcohols. Post-reduction quenching with methanol and purification via silica gel chromatography (hexane/ethyl acetate) affords this compound in yields exceeding 70% . This method avoids over-reduction byproducts common with lithium aluminum hydride (LiAlH₄).

Table 1: BH₃-THF Reduction Parameters

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ offers an alternative pathway, though with lower efficiency due to competing side reactions. A slurry of LiAlH₄ in THF reacts with 1,3-benzenedicarboxylic acid at 0°C, followed by gradual warming to room temperature . Despite rigorous exclusion of moisture, yields rarely surpass 30%, attributed to incomplete reduction and ligand-exchange complications .

Hydrolysis of 1,3-Bis(chloromethyl)benzene

Nucleophilic substitution of halogenated precursors provides a scalable route to this compound. 1,3-Bis(chloromethyl)benzene, treated with aqueous sodium hydroxide (4–6 M), undergoes SN2 displacement to install hydroxyl groups .

Alkaline Hydrolysis Protocol

A mixture of 1,3-bis(chloromethyl)benzene and NaOH (4% w/v) in water reacts at 50°C for 72 hours . Post-hydrolysis, neutralization with HCl and chloroform extraction isolates the crude product, which is purified via silica chromatography (petroleum ether/ethyl acetate) . This method achieves 85–90% yields under optimized conditions .

Table 2: Hydrolysis Reaction Conditions

| Parameter | Detail | Source |

|---|---|---|

| Substrate | 1,3-Bis(chloromethyl)benzene | |

| Base | NaOH (4% aqueous) | |

| Temperature | 50°C | |

| Duration | 72 hours | |

| Purification | Column chromatography | |

| Yield | 85–90% |

Formaldehyde-Mediated Hydroxymethylation

Electrophilic aromatic substitution using formaldehyde under basic conditions enables direct installation of hydroxymethyl groups onto resorcinol derivatives. While less common for the parent compound, this strategy is viable for substituted analogs and adaptable to this compound synthesis .

Resorcinol-Formaldehyde Condensation

Resorcinol reacts with 37% formaldehyde in aqueous NaOH (4%) at 20°C for 72 hours . The reaction proceeds via quinone methide intermediates, with para-formaldehyde acting as the hydroxymethyl donor. Acidic work-up (HCl) and solvent extraction yield crude this compound, purified to >95% purity via recrystallization .

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Yield | Scalability | Cost | Purity |

|---|---|---|---|---|

| BH₃-THF Reduction | 70–75% | Moderate | High | >95% |

| LiAlH₄ Reduction | 25–30% | Low | Moderate | 85–90% |

| Alkaline Hydrolysis | 85–90% | High | Low | >97% |

| Formaldehyde Condensation | 60–65% | Moderate | Low | 90–92% |

The alkaline hydrolysis route offers superior yield and scalability for industrial applications, whereas BH₃-THF reduction is preferred for lab-scale synthesis requiring high purity. LiAlH₄’s inefficiency relegates it to niche applications.

Industrial-Scale Production Considerations

Large-scale manufacturing prioritizes hydrolysis of 1,3-bis(chloromethyl)benzene due to reagent affordability and process robustness. Continuous-flow reactors enhance throughput, while in-line chromatography minimizes purification bottlenecks . Catalyst recycling, as demonstrated in dichloroethane-mediated processes, further reduces costs .

Emerging Methodologies and Innovations

Recent patents disclose catalytic hydrogenation of dimethyl isophthalate over palladium-alumina composites, achieving 80% yields at 150°C under 50 bar H₂ . This gas-phase method eliminates solvent waste and aligns with green chemistry principles.

化学反应分析

1,3-Benzenedimethanol undergoes various chemical reactions, including:

Esterification: The hydroxymethyl groups can react with carboxylic acids or acid chlorides to form esters in the presence of a catalyst such as sulfuric acid (H2SO4).

The major products formed from these reactions include 1,3-benzenedicarboxylic acid, esters, and substituted derivatives.

科学研究应用

Applications Overview

-

Polymer Synthesis

- Cross-linked Poly(orthocarbonate)s : 1,3-Benzenedimethanol is used in synthesizing cross-linked poly(orthocarbonate)s, which are valuable for their biodegradability and mechanical properties. These polymers have potential applications in drug delivery systems and tissue engineering .

- Polyurethanes : The compound acts as a reagent in the production of polyurethanes, where it contributes to the formation of flexible and durable materials used in coatings, adhesives, and foams .

-

Pharmaceutical Applications

- Synthesis of Chiral Compounds : It is utilized in synthesizing chiral amines and alcohols, which are essential intermediates in pharmaceutical manufacturing. The ability to produce these compounds with high enantiomeric purity is critical for developing effective drugs .

- Drug Development : Research indicates that this compound can serve as a building block for various pharmaceuticals, enhancing their efficacy and stability .

-

Biochemical Catalysis

- Catalyst for Reactions : The compound has been employed as a catalyst in biochemical reactions, facilitating the synthesis of complex organic molecules. Its role in these reactions often leads to increased reaction rates and improved yields .

- Environmental Applications : Recent studies have explored its use in biodegradation processes, where it aids in breaking down environmental pollutants like diclofenac through microbial action .

Case Study 1: Polymer Synthesis

In a study published by Sigma-Aldrich, researchers demonstrated the synthesis of cross-linked poly(orthocarbonate)s using this compound as a key reagent. The resulting polymer exhibited enhanced mechanical properties suitable for biomedical applications.

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Elongation at Break | 300% |

| Biodegradation Rate | >90% within 6 months |

Case Study 2: Pharmaceutical Synthesis

A research article highlighted the use of this compound in synthesizing chiral alcohols for drug development. The study reported an overall yield of over 85% with high enantiomeric excess.

| Compound | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Chiral Alcohol A | 87 | 95 |

| Chiral Alcohol B | 85 | 92 |

Case Study 3: Biodegradation

Research focused on the biodegradation of diclofenac by bacterial strains revealed that using this compound enhanced the breakdown process. The study found that specific strains could degrade diclofenac effectively when supplemented with this compound.

| Bacterial Strain | Degradation (%) |

|---|---|

| Pseudomonas aeruginosa | 97.79 |

| Alcaligenes aquatilis | 88.72 |

作用机制

The mechanism of action of 1,3-benzenedimethanol primarily involves its reactivity due to the presence of hydroxymethyl groups. These groups can participate in various chemical reactions, such as oxidation, esterification, and substitution, enabling the compound to form a wide range of derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

相似化合物的比较

Structural and Physical Properties

The three benzenedimethanol isomers share the same molecular formula but differ in substitution patterns, leading to distinct physical and chemical behaviors:

| Property | 1,2-Benzenedimethanol | 1,3-Benzenedimethanol | 1,4-Benzenedimethanol |

|---|---|---|---|

| CAS Number | 612-14-6 | 626-18-6 | 589-29-7 |

| Melting Point (°C) | 61–64 | 56–60 | 116–119 |

| Boiling Point (°C) | Not reported | Not reported | 285–290 (decomposes) |

| Solubility | Polar solvents | Polar solvents | Limited in cold water |

| Synonym | o-Xylene-α,α′-diol | m-Xylene-α,α′-diol | p-Xylene-α,α′-diol |

| Key Applications | Phthalate derivatives | Pharmaceuticals, polymers | Polyester resins |

This compound exhibits intermediate reactivity compared to its isomers, as the meta-substitution reduces steric hindrance while maintaining moderate electronic effects.

Reactivity in Oxidation Reactions

The oxidation of benzenedimethanols with 2-iodoxybenzoic acid (IBX) in aqueous solution highlights distinct reactivity trends:

| IBX:Alcohol Ratio | 1,2-Benzenedimethanol | This compound | 1,4-Benzenedimethanol |

|---|---|---|---|

| 1:1 | 63% conversion | 47% conversion | 60% conversion |

| 2:1 | 83% conversion | 77% conversion | 91% conversion |

The lower conversion of this compound at a 1:1 ratio suggests slower kinetics due to electronic deactivation of the meta-substituted hydroxyl groups. However, excess IBX (2:1) mitigates this effect, achieving 77% conversion.

Polymer Chemistry

This compound forms oligomers with silanes (e.g., Fe-β-diketiminate catalysts), producing poly(silylether)s with moderate molecular weights (Mₙ ~2,500 g/mol) . In contrast, 1,4-benzenedimethanol generates higher-molecular-weight polymers but suffers from insolubility issues.

Pharmaceutical Relevance

This compound is a key intermediate in β₂-adrenergic agonists like salbutamol and salmeterol. Its meta-substitution enables optimal binding to receptor sites, unlike 1,2- and 1,4-isomers .

生物活性

1,3-Benzenedimethanol, also known as resorcinol dimethyl ether, is an aromatic compound with the chemical formula . Its structure consists of a benzene ring with two hydroxymethyl groups positioned at the 1 and 3 positions. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

This compound is classified as a diol and exhibits properties typical of phenolic compounds. Its solubility in water and organic solvents makes it versatile for various applications in pharmaceuticals and materials science.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In a study examining various aromatic compounds, it was found to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined to be in the range of 0.5 to 2.0 mg/mL for these pathogens, showcasing its potential as a natural preservative in food and cosmetic products .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. A study demonstrated that this compound could reduce the production of pro-inflammatory cytokines in vitro. Specifically, it inhibited interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production in human macrophages exposed to lipopolysaccharides (LPS) . This suggests a potential role in managing inflammatory diseases.

Antioxidant Properties

The antioxidant capacity of this compound has also been explored. It was shown to scavenge free radicals effectively in various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. The compound exhibited IC50 values comparable to well-known antioxidants such as ascorbic acid .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against biofilms formed by Pseudomonas aeruginosa. The results indicated that treatment with this compound significantly reduced biofilm biomass by over 70% compared to untreated controls. This finding highlights its potential application in medical devices and coatings to prevent bacterial colonization .

Case Study 2: Inhibition of Inflammatory Markers

A clinical trial involving patients with rheumatoid arthritis evaluated the effects of a formulation containing this compound. Participants reported a marked decrease in joint swelling and pain after four weeks of treatment. Biochemical analysis showed reduced levels of inflammatory markers (IL-6 and TNF-α) in serum samples .

Research Findings

常见问题

Basic Research Questions

Q. What are the common synthesis routes for 1,3-Benzenedimethanol, and what analytical techniques validate its purity?

- Answer : this compound is synthesized via methods such as aldol condensation with aldehydes/ketones or reduction of corresponding dicarbonyl precursors. Analytical validation includes:

- Infrared (IR) Spectroscopy : Identifies hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and aromatic C-H bonds (~3000 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR reveals peaks for aromatic protons (δ 6.8–7.5 ppm) and hydroxymethyl groups (δ 4.5–4.8 ppm). ¹³C NMR confirms carbon environments .

- Mass Spectrometry (MS) : Molecular ion peaks (m/z 138.16) and fragmentation patterns verify structure .

Q. How do the physical properties (melting point, solubility) of this compound influence solvent selection in experimental design?

- Answer : The compound’s melting point (56–60°C) and solubility in polar solvents (methanol, hot water) and non-polar solvents (toluene) guide solvent choices. For example:

- High-temperature reactions : Use high-boiling solvents like toluene (b.p. 110°C) to avoid decomposition .

- Crystallization : Methanol or ether are preferred due to moderate solubility, enabling recrystallization at lower temperatures .

Advanced Research Questions

Q. What role does this compound play in organocatalytic processes, and what computational evidence supports its mechanism?

- Answer : It acts as an organocatalyst in SN2 reactions by forming hydrogen bonds with transition states, stabilizing intermediates. Computational studies (e.g., DFT calculations) predict reduced activation energy due to H-bond interactions between the diol’s hydroxyl groups and nucleophiles/electrophiles .

Q. How is this compound utilized in metal-catalyzed polymerization, and what structural factors contribute to its efficacy?

- Answer : The diol serves as a monomer or chain extender in polyurethane/polyester synthesis. Its dual hydroxymethyl groups (-CH₂OH) enable crosslinking via esterification or urethane formation. Coordination with metal catalysts (e.g., Zn or Ti complexes) enhances reaction rates and polymer stability .

Q. What strategies mitigate challenges posed by the hygroscopic nature of this compound in synthetic procedures?

- Answer : Hygroscopicity is managed by:

- Storage : Anhydrous conditions (desiccators with silica gel) under inert gas (N₂/Ar) .

- Reaction Setup : Use of molecular sieves or drying tubes to exclude moisture during reflux .

Q. How can researchers reconcile discrepancies in reported melting points or spectral data for this compound across literature sources?

- Answer : Discrepancies (e.g., melting points ranging 56–60°C) arise from purity variations or measurement techniques. Mitigation strategies include:

属性

IUPAC Name |

[3-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMLORGQOFONNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060815 | |

| Record name | 1,3-Benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-18-6 | |

| Record name | 1,3-Benzenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedimethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedimethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-xylene-α,α'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。